4-Benzyl-2-bromothiazole
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Overview
Description
4-Benzyl-2-bromothiazole is an organic compound that possesses a thiazole ring and a benzyl group . It has a molecular formula of C10H8BrNS and an average mass of 254.146 Da .
Synthesis Analysis
The synthesis of 4-Benzyl-2-bromothiazole and its derivatives has been a subject of interest in medicinal chemistry . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles have been reviewed in recent publications .Molecular Structure Analysis
The molecular structure of 4-Benzyl-2-bromothiazole exhibits solubility in polar solvents such as methanol, ethanol, and DMSO. Its LogP value is 2.23, which indicates that it is slightly soluble in lipids.Chemical Reactions Analysis
The carbon adjacent to an aromatic ring, known as the “benzylic” carbon, can participate in several useful and interesting reactions . These include benzylic bromination and benzylic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyl-2-bromothiazole include a refractive index of n20/D 1.602 and a density of 1.839 g/mL at 25 °C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 4-Benzyl-2-bromothiazole, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . This means they could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
Anti-inflammatory properties have also been associated with thiazole derivatives . They could be used in the treatment of conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . This could make them useful in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives, including 4-Benzyl-2-bromothiazole, have demonstrated antitumor and cytotoxic activities . This suggests potential applications in cancer treatment. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Neuroprotective Activity
Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Diuretic Activity
Thiazole derivatives have been reported to possess diuretic properties . This could make them useful in the treatment of conditions like hypertension and edema.
Safety and Hazards
Future Directions
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 4-Benzyl-2-bromothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
4-benzyl-2-bromo-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIKIPBSSDODGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607170 |
Source
|
Record name | 4-Benzyl-2-bromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-bromothiazole | |
CAS RN |
73553-79-4 |
Source
|
Record name | 4-Benzyl-2-bromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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